Kifunensindiacetonid

Übersicht

Beschreibung

Kifunensine diacetonide is a chemical derivative of kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I, produced by the actinomycete Kitasatosporia kifunense. Kifunensine has been extensively studied for its unique ability to inhibit mannosidase I, an enzyme involved in the modification of N-linked oligosaccharides in glycoproteins. This inhibition leads to the accumulation of high-mannose glycans, which has significant implications in the study of glycoprotein processing and the development of glycoprotein-based therapeutics (Elbein, Tropea, Mitchell, & Kaushal, 1990).

Synthesis Analysis

The synthesis of kifunensine involves several key steps, starting from D-mannosamine and proceeding through a double cyclization process to form the unique cyclic oxamide derivative characteristic of kifunensine. This synthesis process has been enantiospecifically achieved, confirming the absolute stereochemistry of natural kifunensine as the D-form (Kayakiri, Kasahara, Nakamura, Oku, & Hashimoto, 1991). Further modifications and analogues of kifunensine have been synthesized to explore its inhibitory potential and applications in various biological contexts.

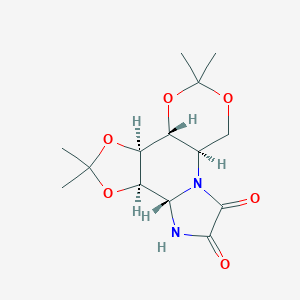

Molecular Structure Analysis

Kifunensine's molecular structure is distinguished by its novel 4,5-dioxoimidazolidine ring within a bicyclic framework, making it a representative of a new class of 1,5-iminopyranoses. The unique structure of kifunensine is crucial for its potent immunomodulating activity and its ability to act as a selective inhibitor of mannosidase I (Kayakiri, Takase, Sibata, Hashimoto, Tada, & Koda, 1989).

Wissenschaftliche Forschungsanwendungen

Verbesserung der Wirksamkeit monoklonaler Antikörper

Kifunensindiacetonid wurde zur Verbesserung der Wirksamkeit monoklonaler Antikörper wie Rituximab eingesetzt. Durch die Hemmung der Mannosidase I ermöglicht this compound die Glycan-Engineering in vivo, was zu einer afucosylisierten Form des Antikörpers führt. Diese Modifikation hat sich gezeigt, die Antikörper-abhängige zellvermittelte Zytotoxizität (ADCC) signifikant zu erhöhen, wodurch das therapeutische Potenzial gegen Krebszellen verbessert wird .

Konsistenz des Glykosylierungsprofils in Biologika

Die Verbindung ist wirksam bei der Erzielung eines konsistenten N-Glykosylierungsprofils in Biologika. Dies ist entscheidend für die pharmakokinetischen Eigenschaften verschiedener therapeutischer Proteine, darunter Blutfaktoren und lysosomale Enzyme. Die Fähigkeit von this compound, ausschließlich Oligomannosyl-Glycoformen zu produzieren, macht es zu einem wertvollen Werkzeug in der biopharmazeutischen Herstellung .

Immunmodulation

Im Bereich der Immunologie dient this compound als Immunmodulator. Es wurde in Studien zitiert, die die Epitopkonvergenz von breit wirksamen HIV-1-neutralisierenden IgA- und IgG-Antikörperlinien untersuchen, was seine Rolle bei der Modulation von Immunantworten aufzeigt .

Zellmigration und Gewebsreparatur

Forschungen haben gezeigt, dass this compound die Migration von Knochenmark-abgeleiteten mesenchymalen Stammzellen (MSCs) zu Verletzungsstellen, wie z. B. Knochenbrüchen, fördern kann. Dies wird auf N-Glycane mit hohem Mannosegehalt zurückgeführt, die die Kontaktfläche von Zellen mit Substraten reduzieren, die Zellbewegung erleichtern und möglicherweise zur Gewebsreparatur beitragen .

Qualitätskontrolle bei der Proteinfaltung

This compound wurde in die Rettung von Sarkoglycan-Mutationen durch Hemmung der endoplasmatischen Retikulum-Qualitätskontrollmechanismen verwickelt. Dies führt zu minimalen strukturellen Modifikationen in Proteinen, was für Erkrankungen wie Muskeldystrophie, bei denen die richtige Proteinfaltung unerlässlich ist, von Bedeutung ist .

Pflanzenbasierte pharmazeutische Produktion

Die Verbindung wurde auf die Nicotiana benthamiana-Transientenexpressionsplattform für die Produktion von pflanzengefertigten Pharmazeutika angewendet. This compound ermöglicht ein einfaches In-Process-Glycan-Engineering ohne die Notwendigkeit transgener Wirte, was es zu einem wichtigen Akteur bei der kostengünstigen und skalierbaren Produktion von therapeutischen Proteinen macht .

Wirkmechanismus

Target of Action

Kifunensine diacetonide primarily targets the following enzymes :

Biochemical Pathways

The primary biochemical pathway affected by Kifunensine diacetonide is the N-glycosylation pathway . By inhibiting mannosidase I, Kifunensine diacetonide prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.

Pharmacokinetics

It is known that kifunensine diacetonide is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .

Safety and Hazards

Zukünftige Richtungen

Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .

Biochemische Analyse

Biochemical Properties

Kifunensine diacetonide, like its parent compound Kifunensine, plays a significant role in biochemical reactions. It interacts with the mannosidase I enzyme, preventing it from trimming mannose residues from precursor glycoproteins . This interaction is crucial in the production of high mannose glycoproteins .

Cellular Effects

The effects of Kifunensine diacetonide on cells are primarily related to its inhibition of the mannosidase I enzyme. This inhibition alters the glycosylation of proteins within the cell, affecting various cellular processes . For instance, Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells .

Molecular Mechanism

Kifunensine diacetonide exerts its effects at the molecular level by inhibiting the mannosidase I enzyme. This inhibition prevents the enzyme from trimming mannose residues from precursor glycoproteins, leading to the production of high mannose glycoproteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kifunensine diacetonide can change over time. For example, it has been observed that Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells over a period of 48 hours .

Metabolic Pathways

Kifunensine diacetonide is involved in the metabolic pathway of glycosylation, specifically the process of trimming mannose residues from precursor glycoproteins .

Subcellular Localization

The subcellular localization of Kifunensine diacetonide is likely to be within the endoplasmic reticulum, where the mannosidase I enzyme is located . Its activity within the cell is primarily related to its inhibition of this enzyme .

Eigenschaften

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

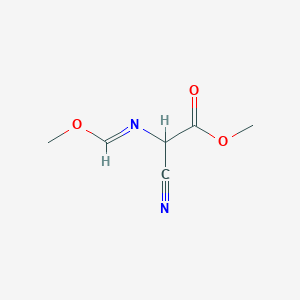

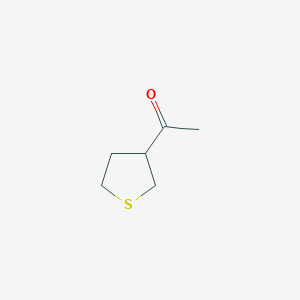

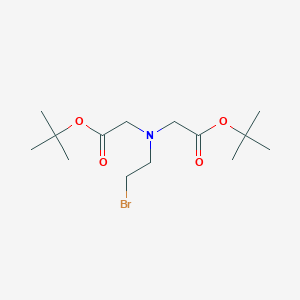

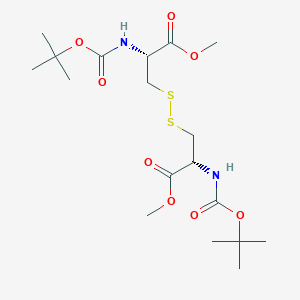

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)

![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)